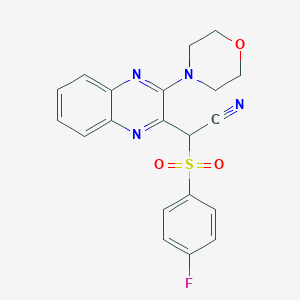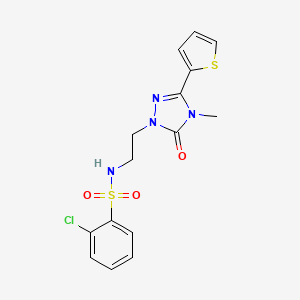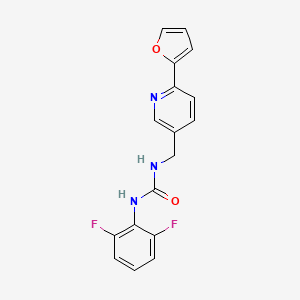
2-((4-Fluorophenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Fluorophenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile, also known as FSAQ, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
作用機序
2-((4-Fluorophenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile has been found to act as a potent and selective inhibitor of PKC. This compound binds to the catalytic domain of PKC, preventing it from phosphorylating its downstream targets. This inhibition of PKC activity has been shown to have a variety of downstream effects, including the inhibition of cell proliferation and the induction of cell death.
Biochemical and Physiological Effects:
2-((4-Fluorophenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile has been found to have a variety of biochemical and physiological effects. This compound has been shown to inhibit cell proliferation and induce cell death in cancer cells, making it a potential anti-cancer agent. 2-((4-Fluorophenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile has also been shown to inhibit the activity of various ion channels, including the voltage-gated potassium channel, making it a potential tool for investigating the role of ion channels in various biological processes.
実験室実験の利点と制限
The advantages of using 2-((4-Fluorophenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile in lab experiments include its potency and selectivity for PKC, as well as its ability to inhibit the activity of various ion channels. However, the limitations of using 2-((4-Fluorophenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile include its potential toxicity and the need for careful dosing to avoid unwanted side effects.
将来の方向性
There are many potential future directions for research involving 2-((4-Fluorophenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile. One area of interest is the development of 2-((4-Fluorophenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile-based therapies for cancer. Another area of interest is the investigation of the role of ion channels in various biological processes, using 2-((4-Fluorophenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile as a tool. Additionally, further studies are needed to fully understand the potential toxicity of 2-((4-Fluorophenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile and to develop safe dosing protocols for its use in lab experiments.
合成法
The synthesis of 2-((4-Fluorophenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile involves a multi-step process that begins with the reaction of 4-fluorobenzenesulfonyl chloride with 3-morpholinoquinoxaline-2-amine to form the intermediate 2-(4-fluorophenylsulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile. This intermediate is then reacted with sodium hydroxide to produce the final product, 2-((4-Fluorophenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile.
科学的研究の応用
2-((4-Fluorophenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. 2-((4-Fluorophenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile has been used in studies investigating the role of protein kinase C (PKC) in cancer cells, as well as studies investigating the effects of 2-((4-Fluorophenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile on the activity of various ion channels.
特性
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-2-(3-morpholin-4-ylquinoxalin-2-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O3S/c21-14-5-7-15(8-6-14)29(26,27)18(13-22)19-20(25-9-11-28-12-10-25)24-17-4-2-1-3-16(17)23-19/h1-8,18H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBZXQAMGOUFJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3N=C2C(C#N)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Fluorophenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(Phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid](/img/structure/B2814147.png)

![(E)-N-[3-[4-(5-methyl-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)piperazin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide](/img/structure/B2814150.png)



![N'-(2-chlorophenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2814157.png)

![tert-butyl 1-[2-(methoxycarbonyl)-3-thienyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2814161.png)
![1-[4-({5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]ethanone](/img/structure/B2814164.png)

![2-(2,4-dichlorophenyl)-6,6-dimethyl-9-(2-nitrophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2814167.png)

